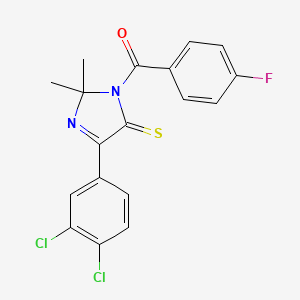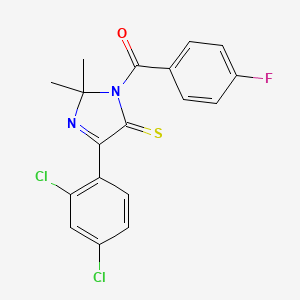![molecular formula C22H20Cl2N2OS B6516979 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-46-4](/img/structure/B6516979.png)
3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as MDT, is a compound of interest in the scientific research community due to its unique properties and potential applications. MDT is a spirocyclic compound, which is a type of heterocyclic compound that is composed of two rings fused together with an atom or a group of atoms in the middle. It has a hydrophobic nature and is soluble in organic solvents, which makes it useful in various laboratory experiments. MDT has been studied for its potential as a drug candidate, as well as for its biochemical and physiological effects.
Scientific Research Applications
3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential as a drug candidate. It has been shown to have anti-inflammatory and analgesic activities in animal models, and it has been suggested that it may have potential as an anti-cancer drug. This compound has also been studied for its potential as a pesticide, as it has been shown to be toxic to a variety of insects. Additionally, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge reactive oxygen species.
Mechanism of Action
The exact mechanism of action of 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not yet fully understood. However, it is believed that the compound acts on the enzymes and receptors of the cells, leading to the inhibition of inflammation and pain. Additionally, it is believed that this compound may act on the DNA of the cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have antioxidant, anti-cancer, and insecticidal activities. It has also been shown to have an effect on the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several advantages for use in laboratory experiments. It is hydrophobic and soluble in organic solvents, which makes it easy to handle and manipulate. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, this compound is a complex molecule, which makes it difficult to synthesize and purify. Additionally, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to study in laboratory experiments.
Future Directions
Due to its unique properties and potential applications, 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several potential future directions for research. These include further studies of its mechanism of action and biochemical and physiological effects, as well as studies of its potential as an anti-cancer drug and its potential as a pesticide. Additionally, further research into the synthesis and purification of this compound may lead to improved methods for its production. Finally, further research into the structure-activity relationship of this compound may lead to the discovery of more potent analogues with improved properties.
Synthesis Methods
3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be synthesized by a variety of methods. One such method involves the reaction of 2,4-dichlorophenyl isocyanate with 4-methylbenzoyl chloride in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, and the resulting product is a mixture of this compound and its isomer, 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-4-ene-2-thione (this compound-4). This mixture can be separated by column chromatography, and the this compound can be isolated and purified.
properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-5-7-15(8-6-14)20(27)26-21(28)19(17-10-9-16(23)13-18(17)24)25-22(26)11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUARWKEZHHRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B6516897.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516908.png)

![3-(3,5-dimethoxyphenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516933.png)

![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6516941.png)
![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516945.png)
![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516951.png)
![N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516956.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516962.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516968.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516974.png)
![2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6516977.png)
![3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516999.png)